Hydrolytic Stability: Aryl Fluorosulfate >24 h Intact at Physiological pH vs. Sulfonyl Fluoride Rapid Hydrolysis
The fluorosulfate (-OSO2F) functional group exhibits markedly superior hydrolytic stability under physiologically relevant conditions compared with the sulfonyl fluoride (-SO2F) group. In a controlled study, para- and meta-carboxyl benzene fluorosulfates remained stable to hydrolysis over 24 hours at pH 7.5, while the corresponding sulfonyl fluorides were readily hydrolyzed . This stability difference is mechanistically rooted in the oxygen-mediated resonance stabilization of the fluorosulfate group, which attenuates the electrophilicity of the sulfur atom relative to sulfonyl fluorides. For methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate, the ortho-dimethylamino substituent further modulates aryl ring electron density, potentially enhancing this stability; the compound's computed XlogP of 2 and TPSA of 81.3 Ų indicate a balance of lipophilicity and polarity compatible with both organic reaction media and aqueous biological buffers . The practical consequence is that procurement of the fluorosulfate derivative, rather than a seemingly analogous sulfonyl fluoride (e.g., methyl 4-(dimethylamino)-3-(fluorosulfonyl)benzoate, CAS 2229394-00-5), ensures a shelf-stable reagent that resists premature hydrolysis during storage, handling, and aqueous reaction setups.
| Evidence Dimension | Hydrolytic stability under physiological conditions |
|---|---|
| Target Compound Data | Stable to hydrolysis over 24 h at pH 7.5 (class-level inference from para- and meta-carboxyl benzene fluorosulfates; no degradation observed) |
| Comparator Or Baseline | Aryl sulfonyl fluorides (para- and meta-carboxyl benzene sulfonyl fluorides): readily hydrolyzed under same conditions (pH 7.5, 24 h) |
| Quantified Difference | Qualitative binary outcome: aryl fluorosulfates remain intact >24 h at pH 7.5; sulfonyl fluorides are completely hydrolyzed within the same period. |
| Conditions | Aqueous buffer, pH 7.5, 24 hours; referenced in ACS Med. Chem. Lett. 2018 editorial and linked primary studies. |
Why This Matters
A procurement decision favoring the fluorosulfate over the sulfonyl fluoride isomer eliminates the risk of hydrolytic degradation during aqueous reaction setups or long-term storage, directly affecting assay reproducibility and reagent cost-efficiency.
- [1] Jones, L. H.; Kelly, J. W. Emerging Utility of Fluorosulfate Chemical Probes. ACS Med. Chem. Lett. 2018, 9 (7), 584–586. DOI: 10.1021/acsmedchemlett.8b00276. Primary data cited therein: carboxyl benzene fluorosulfates stable >24 h at pH 7.5; sulfonyl fluorides rapidly hydrolyzed. View Source
- [2] KuuJia Chemical Data Platform. CAS 2411293-18-8 – Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate: Computed XlogP = 2, TPSA = 81.3 Ų. Accessed 2026. View Source
